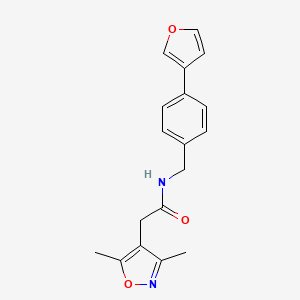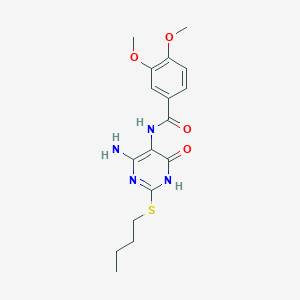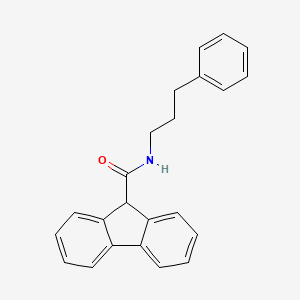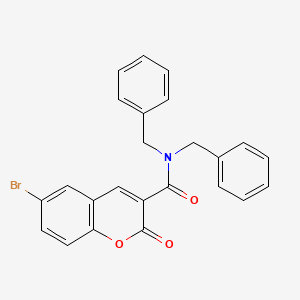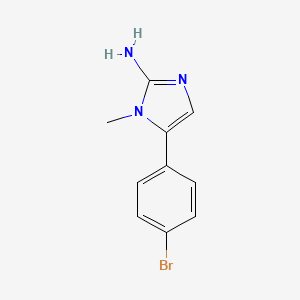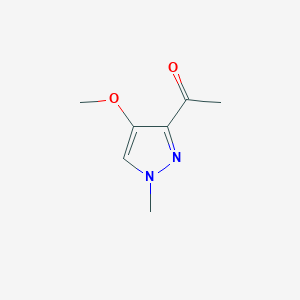
3-Acetyl-4-methoxy-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-methoxy-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2O2 . Pyrazole derivatives, such as this compound, are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A variety of methods have been reported, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . An original method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been reported .Chemical Reactions Analysis
Pyrazole compounds, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Scientific Research Applications
Facile Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, focuses on facile synthesis and characterization methods. For instance, Pareek et al. (2010) demonstrated the synthesis of pyrazoles through condensation reactions, highlighting their spectral evaluation and elemental analysis, which is essential for understanding the properties and potential applications of these compounds in scientific research (Pareek, Joseph, & Seth, 2010).
Biological Activities
Pyrazoline derivatives have been investigated for their fungicidal and insecticidal activities, as reported by Zhao et al. (2008). By introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline, researchers discovered compounds with significant biological activities, suggesting potential applications in agriculture and medicinal chemistry (Zhao et al., 2008).
Material Science Applications
In the field of materials science, pyrazole derivatives are explored for their potential in corrosion inhibition. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, showcasing their application in protecting industrial materials from corrosion. This research employs both experimental and computational studies to understand the mechanisms of corrosion inhibition, indicating the multifaceted applications of pyrazole derivatives in industry (Lgaz et al., 2020).
Catalytic Applications
The catalytic applications of pyrazole derivatives have also been explored, as illustrated by Chisholm et al. (2007), who described the synthesis and reactions of pyrazole derivatives with borohydrides. This research highlights the potential of these compounds in catalysis design, particularly for polymerization processes, offering insights into the development of new catalytic systems (Chisholm, Gallucci, & Yaman, 2007).
Conformational and Structural Studies
Structural and conformational studies of pyrazole derivatives provide foundational knowledge for their applications across various scientific disciplines. For example, Channar et al. (2019) focused on the synthesis, conformational studies, and NBO analysis of specific pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in designing more effective molecules for various purposes (Channar et al., 2019).
Future Directions
Pyrazole derivatives, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, continue to attract attention due to their diverse pharmacological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the pharmacological properties of these compounds.
properties
IUPAC Name |
1-(4-methoxy-1-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQHBJXLLJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
